
PROTAC AR-NTD degrader 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC AR-NTD degrader 1 is a small molecule belonging to the class of protein-targeting chimeras (PROTACs). This compound selectively targets the N-terminal domain of the Androgen Receptor variant AR-V7. By antagonizing the N-terminal domain, this compound effectively degrades the AR-V7 protein and induces apoptosis in prostate cancer cells .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for PROTAC AR-NTD degrader 1 involve the use of various chemical reagents and solvents. The preparation method for in vivo formula includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a stock solution with a concentration of 40 mg/mL. For industrial production, the compound is typically prepared by mixing the DMSO stock solution with polyethylene glycol (PEG300), Tween 80, and distilled water (ddH2O) in specific proportions .
Analyse Chemischer Reaktionen
PROTAC AR-NTD degrader 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with different reagents to form substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
PROTAC AR-NTD degrader 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study the degradation of specific proteins and to develop new chemical probes.
Biology: In biological research, this compound is used to investigate the role of the Androgen Receptor variant AR-V7 in various cellular processes.
Medicine: The compound has potential therapeutic applications in the treatment of prostate cancer by inducing apoptosis in cancer cells.
Industry: This compound is used in the pharmaceutical industry for drug discovery and development
Wirkmechanismus
The mechanism of action of PROTAC AR-NTD degrader 1 involves the selective targeting and degradation of the Androgen Receptor variant AR-V7. The compound binds to the N-terminal domain of AR-V7, recruiting an E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent degradation of AR-V7 by the proteasome. The degradation of AR-V7 results in the induction of apoptosis in prostate cancer cells .
Vergleich Mit ähnlichen Verbindungen
PROTAC AR-NTD degrader 1 is unique in its ability to selectively target the N-terminal domain of the Androgen Receptor variant AR-V7. Similar compounds include:
Bavdegalutamide (ARV-110): An investigational PROTAC protein degrader designed to target and degrade the Androgen Receptor.
ARV-766: Another investigational PROTAC protein degrader targeting the Androgen Receptor.
CLP-3094: A compound targeting the Androgen Receptor with similar degradation properties
These compounds share similar mechanisms of action but differ in their specific targets and degradation efficiencies.
Eigenschaften
Molekularformel |
C41H47ClN6O7 |
|---|---|
Molekulargewicht |
771.3 g/mol |
IUPAC-Name |
5-[3-[4-[5-[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]pentyl]triazol-1-yl]propylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C41H47ClN6O7/c1-41(2,28-10-15-33(16-11-28)55-26-31(49)24-42)27-8-13-32(14-9-27)54-22-5-3-4-7-30-25-47(46-45-30)21-6-20-43-29-12-17-34-35(23-29)40(53)48(39(34)52)36-18-19-37(50)44-38(36)51/h8-17,23,25,31,36,43,49H,3-7,18-22,24,26H2,1-2H3,(H,44,50,51)/t31-,36?/m1/s1 |
InChI-Schlüssel |
YTDZCZJXTGPJSL-RACIXVTASA-N |
Isomerische SMILES |
CC(C)(C1=CC=C(C=C1)OCCCCCC2=CN(N=N2)CCCNC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)C6=CC=C(C=C6)OC[C@@H](CCl)O |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OCCCCCC2=CN(N=N2)CCCNC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)C6=CC=C(C=C6)OCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


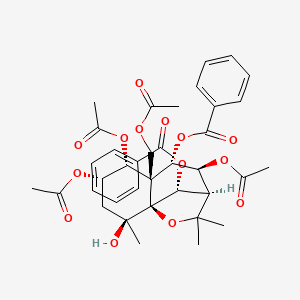
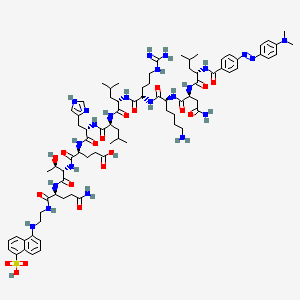

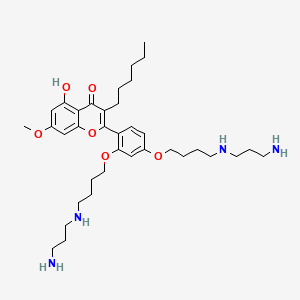



![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)
![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
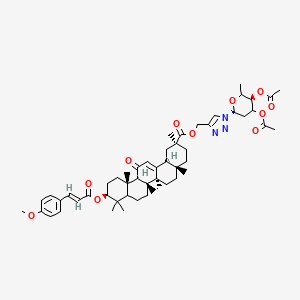

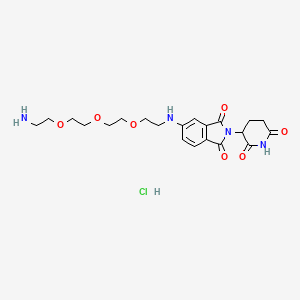

![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
